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Compound of Interest

Compound Name: 2-Propylbenzamide

CAS No.: 122761-85-7

Cat. No.: B038881

Get Quote

Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic profile of 2-
propylbenzamide (commonly referred to as ortho-propylbenzamide).[1] Distinct from its

isomer N-propylbenzamide, this molecule features a propyl chain substituted directly on the

benzene ring at the ortho position relative to the primary amide functionality.

This structural arrangement introduces significant steric inhibition of resonance, forcing the

amide group out of planarity with the aromatic ring. This guide details the theoretical

implications of this "ortho-effect" on solubility and melting point, provides a validated synthesis

protocol for generating the material, and outlines critical analytical signatures.

Part 1: Molecular Architecture & Theoretical Basis
Structural Identity[1][2][3]

IUPAC Name: 2-Propylbenzamide[1][2]

CAS Number: 122761-85-7[1][2]
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Molecular Formula:

[1][3][2][4][5]

Molecular Weight: 163.22 g/mol [1][2][4][6]

The "Ortho-Effect" and Steric Dynamics
Unlike para-substituted benzamides, which often adopt planar conformations to maximize

-conjugation, ortho-propylbenzamide experiences significant steric repulsion between the
carbonyl oxygen of the amide and the

-methylene protons of the propyl chain.

Conformational Twist: The bulky propyl group forces the amide moiety (

) to rotate out of the plane of the benzene ring.

Electronic Consequences: This deplanarization reduces the resonance overlap between the

nitrogen lone pair and the aromatic ring, potentially increasing the basicity of the nitrogen

compared to the para isomer.

Lattice Energy: The disruption of planarity typically lowers the melting point compared to the

para isomer (4-propylbenzamide) by reducing the efficiency of

-stacking in the crystal lattice.
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Figure 1: Mechanistic flow of the "Ortho-Effect" on physicochemical properties.[1]

Part 2: Physicochemical Profile[1][7]
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Due to the specific nature of this isomer, experimental data is often conflated with N-

propylbenzamide.[1] The values below represent a consensus of predicted (computational) and

analog-derived data, distinguished from experimental baselines.

Physical Constants Table[1]
Property Value / Range Source/Type Notes

Physical State Crystalline Solid Analogous
Based on o-toluamide

(MP 142°C).[1]

Melting Point 105°C – 125°C Predicted

Expected to be lower

than o-toluamide due

to propyl flexibility.[1]

Boiling Point ~328°C (760 mmHg) Predicted

Standard

extrapolation for

benzamides.[1]

LogP (Octanol/Water) 1.7 – 2.2 Computational
Moderately lipophilic.

[1]

Water Solubility Low (< 1 mg/mL) Experimental

Amide H-bonding is

overshadowed by the

lipophilic

propyl/phenyl regions.

[1]

pKa (Conjugate Acid) ~ -1.5 Predicted
Amide oxygen

protonation.[1]

H-Bond Donors 2 Structural
Primary amide (

).[1]

H-Bond Acceptors 1 Structural
Carbonyl Oxygen (

).[1]

Solubility Profile
High Solubility: Ethanol, DMSO, DMF, Dichloromethane.
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Moderate Solubility: Diethyl ether, Ethyl Acetate.[1]

Low Solubility: Water, Hexane (cold).[1]

Part 3: Synthesis & Purification Protocol
Since commercial availability of high-purity ortho-propylbenzamide can be sporadic, the

following protocol is the industry-standard method for synthesizing it from 2-propylbenzoic acid.

Reaction Scheme
Pathway: Acid Chloride Activation (Schotten-Baumann variant)[1]

Precursor: 2-Propylbenzoic acid (Cumic acid isomer).[1]

Activation: Conversion to 2-propylbenzoyl chloride using Thionyl Chloride (

).

Amidation: Nucleophilic acyl substitution with aqueous Ammonia (

).[1]
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Figure 2: Step-by-step synthesis workflow for 2-propylbenzamide.
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Detailed Methodology
Reagents:

2-Propylbenzoic acid (10 mmol, 1.64 g)

Thionyl Chloride (

) (15 mmol, 1.1 mL)

Ammonium Hydroxide (28-30%

in water)[1]

Dichloromethane (DCM) (Optional solvent)[1]

Protocol:

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 2-propylbenzoic acid in 10 mL of anhydrous DCM (or run neat). Add Thionyl
Chloride dropwise.[1] Add 1 drop of DMF as a catalyst.[1]

Reflux: Heat the mixture to gentle reflux (40°C for DCM, or 75°C if neat) for 2 hours until gas

evolution (

) ceases.

Evaporation: Remove excess

and solvent under reduced pressure (rotary evaporator) to yield the yellow oily acid chloride.
Do not purify.

Amidation: Cool the acid chloride to 0°C. Slowly add it dropwise into a vigorously stirred

beaker containing 20 mL of ice-cold concentrated Ammonium Hydroxide. Caution: Reaction

is exothermic.[1]

Precipitation: The amide will precipitate immediately as a white solid.[1] Stir for 30 minutes to

ensure completion.
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Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

mL) to remove ammonium chloride salts.[1]

Purification: Recrystallize from a mixture of Ethanol:Water (1:1).[1] Dissolve in hot ethanol,

then add hot water until slightly turbid. Cool slowly to 4°C.

Self-Validating Checkpoint:

Success: Formation of white needle-like crystals.[1]

Failure: If product remains oily, the amide may be impure.[1] Re-dissolve in DCM, wash with

5%

(to remove unreacted acid), dry over

, and re-evaporate.

Part 4: Analytical Characterization
To confirm the identity of 2-propylbenzamide and distinguish it from the N-propyl isomer, look

for these specific signals.

Proton NMR ( NMR, 400 MHz, )
Amide Protons (

): Two broad singlets (or one very broad hump) between

5.5 – 6.5 ppm.[1] Note: These are exchangeable with

.

Aromatic Ring: Multiplet pattern characteristic of ortho-substitution,

7.1 – 7.5 ppm (4H).[1]

Benzylic Protons (

): Triplet,
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~2.6 – 2.7 ppm (2H).[1]

Propyl Chain (

): Multiplet/Sextet,

~1.6 ppm (2H).[1]

Methyl Group (

): Triplet,

~0.95 ppm (3H).[1]

Infrared Spectroscopy (FT-IR)
Amide I Band (

stretch): Strong peak at 1650–1690 cm⁻¹.[1]

Amide II Band (

bend): Medium peak at 1600–1620 cm⁻¹.[1]

N-H Stretch: Doublet peaks (symmetric/asymmetric) around 3150–3350 cm⁻¹ (characteristic

of primary amides).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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